(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
Overview
Description
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It consists of two benzene rings linked at the [1,1’] position .
Synthesis Analysis
Biphenyl compounds can be synthesized through several methods such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of biphenyl consists of two benzene rings connected by a single bond . The molecular weight of biphenyl is 154.2078 .Chemical Reactions Analysis
Biphenyls undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . For example, a specific biphenyl derivative was produced via Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
Biphenyl is a neutral molecule without a functional group, and functionalization is required for it to react . It forms colorless crystals . The boiling point of biphenyl is approximately 527 K, and the fusion point is around 343 K .Scientific Research Applications
Syntheses and Properties of Polyimides
A study by Hsiao et al. (1995) focused on the synthesis of diamines containing the biphenyl unit, such as 4,4′-bis(p-aminophenoxy)biphenyl, which is closely related to (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride. These diamines were used to prepare various polyimides, which exhibited valuable properties like flexibility and thermal stability, making them potentially useful in industrial applications (Hsiao, Yang, & Lin, 1995).
Environmental Impact of Polychlorinated Biphenyls (PCBs)
Safe (1994) discussed the environmental and biochemical impact of PCBs, which include compounds like 3,3',4,4'-tetrachlorobiphenyl. The study highlighted the complex mixtures of PCB congeners and their toxic responses, which are significant for environmental risk assessment (Safe, 1994).
Tissue Localization and Metabolic Fate in Mice
Wehler et al. (1989) researched the distribution and metabolic fate of 3,3′,4,4′-tetrachlorobiphenyl and related compounds in mice. This study provides insights into how these compounds are metabolized and distributed in biological systems, which is essential for understanding their potential effects on human health (Wehler, Jönsson, Bergman, Brandt, & Darnerud, 1989).
Polychlorinated Biphenyls as Aryl Hydrocarbon Hydroxylase Inducers
Robertson et al. (1982) investigated the induction of liver microsomal drug-metabolizing enzymes by polychlorinated biphenyls. The study provides valuable information on the molecular mechanisms through which these compounds interact with biological systems (Robertson, Parkinson, Campbell, & Safe, 1982).
Molecular Structures and Electrochemical Response
Low et al. (2004) studied the molecular structures of compounds including N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine and their radical cations. This research is pertinent to understanding the electronic properties of such compounds, which could be useful in designing new materials with specific electronic characteristics (Low, Paterson, Puschmann, Goeta, Howard, Lambert, Cherryman, Tackley, Leeming, & Brown, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;/h1-6H,13-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFGMHZJTRXVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172478 | |
Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |
CAS RN |
19010-26-5, 7411-49-6 | |
Record name | [1,1′-Biphenyl]-3,3′,4,4′-tetramine, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19010-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-Diaminobenzidine tetrahydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7411-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Diaminobenzidine-4HCl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-biphenyl]-3,3',4,4'-tetramine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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